molecular formula C20H15ClN6O4 B2512240 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 893941-38-3

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2512240
CAS No.: 893941-38-3
M. Wt: 438.83
InChI Key: TUJGJDIPMSCUTJ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The dihydrobenzo dioxin component may improve metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c21-12-1-4-14(5-2-12)27-19-18(24-25-27)20(29)26(11-22-19)10-17(28)23-13-3-6-15-16(9-13)31-8-7-30-15/h1-6,9,11H,7-8,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJGJDIPMSCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a novel triazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure that combines a triazole and pyrimidine moiety with a chloro-substituted phenyl group and a dihydrobenzo[dioxin] derivative. This unique combination may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For example, derivatives of triazoles and pyrimidines have shown promising results against various cancer cell lines. In one study, related compounds demonstrated cytotoxic effects on human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Compound AMCF-73.37
Compound BBel-74024.14
Target CompoundMCF-7TBD

The mechanism of action for similar compounds often involves apoptosis induction and cell cycle arrest. For instance, derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to increased levels of pro-apoptotic markers such as caspase-3 . This suggests that the target compound may also induce apoptosis through similar pathways.

Antioxidant Activity

The antioxidant potential of triazole-pyrimidine derivatives has been evaluated using various assays. For instance, compounds similar in structure have shown high antioxidant activity in DPPH assays, indicating their ability to scavenge free radicals effectively .

CompoundAntioxidant Activity (%)
Compound A82
Compound B78
Target CompoundTBD

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .
  • Mechanistic Insights : Another research focused on the apoptotic mechanisms induced by similar compounds, revealing that they can activate caspase pathways leading to programmed cell death .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes that regulate cell proliferation. For instance:

  • Mechanism of Action : Compounds similar to this one have shown the ability to inhibit specific kinases involved in tumor growth. This inhibition can lead to reduced cell division and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolopyrimidine derivatives can be effective against various bacterial strains:

  • Mycobacterium tuberculosis : Some studies have reported IC50 values in the low micromolar range for related compounds, suggesting that our target compound may similarly exhibit antitubercular activity .

Antitubercular Activity Study

A recent study assessed various substituted triazolopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity for certain analogs, highlighting the potential of structurally related compounds like our target molecule .

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,5-d]pyrimidinone Cores

The closest structural analogs share the triazolo[4,5-d]pyrimidinone core but differ in substituents:

  • N-(3-Chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide ():
    • Substituents: p-Tolyl (3-position) and 3-chloro-4-methylphenyl acetamide.
    • Molecular Weight: 408.8 g/mol.
    • Key Features: Methyl groups may reduce metabolic oxidation compared to the target’s chlorophenyl group. The chloro-methylphenyl acetamide could alter steric interactions in target binding .
Compound Core Structure R1 (Position 3) R2 (Acetamide) Molecular Weight (g/mol) Key Features
Target Triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl Dihydrobenzo dioxin ~440 (inferred) Enhanced solubility from dioxin moiety
Analog Triazolo[4,5-d]pyrimidin-7-one p-Tolyl 3-Chloro-4-methylphenyl 408.8 Increased steric bulk from methyl groups

Heterocyclic Systems with Related Fused Cores

Compounds with distinct fused heterocycles but overlapping functional groups:

  • Thiazolo[3,2-a]pyrimidines (): Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b). Molecular Weight: 403 g/mol. The furan moiety may engage in hydrogen bonding .
  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ():
    • Example: Compound 13 features a 4-chlorophenyl group and methoxyphenyl substituents.
    • Key Features: The thiazolo-pyrimidine core introduces sulfur, which could enhance metal-binding properties. Methoxy groups may modulate electronic effects .

Bioactivity Profile Correlations

highlights that compounds with structural similarities often cluster by bioactivity. For example:

  • Triazolo-pyrimidine derivatives (): Antimicrobial and antitumor activities are reported for analogs with chloroaryl and heteroaromatic substituents, suggesting the target compound may share these properties .

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